molecular formula C8H9ClN2O3 B13549858 (s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol

(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol

Cat. No.: B13549858
M. Wt: 216.62 g/mol
InChI Key: BGKOFTZMXDWODY-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClN2O3 It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine under controlled conditions. One common method involves the reduction of the nitro group to an amino group, followed by the introduction of the aminoethanol moiety. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LAH) and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is unique due to the presence of both an amino and a nitro group on the aromatic ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-5-nitrophenyl)ethanol

InChI

InChI=1S/C8H9ClN2O3/c9-7-2-1-5(11(13)14)3-6(7)8(10)4-12/h1-3,8,12H,4,10H2/t8-/m1/s1

InChI Key

BGKOFTZMXDWODY-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[C@@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(CO)N)Cl

Origin of Product

United States

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